molecular formula C16H16N6O B12177438 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-2-yl)benzamide

4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-2-yl)benzamide

Cat. No.: B12177438
M. Wt: 308.34 g/mol
InChI Key: JTRSUXSKYRSWIN-UHFFFAOYSA-N
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Description

4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-2-yl)benzamide is a complex organic compound that features a tetrazole ring, a pyridine ring, and a benzamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-2-yl)benzamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the cyclization of an appropriate nitrile with sodium azide under acidic conditions to form the tetrazole ring. The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridine boronic acid derivative. The final step involves the formation of the benzamide moiety through an amide coupling reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under strong oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring might yield a tetrazole oxide, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antibacterial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets in biological systems. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to enzymes and receptors. This binding can inhibit or activate specific pathways, leading to the observed biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the tetrazole and pyridine rings allows for versatile interactions with biological targets, making it a valuable compound for drug development and other applications.

Properties

Molecular Formula

C16H16N6O

Molecular Weight

308.34 g/mol

IUPAC Name

4-(2-propan-2-yltetrazol-5-yl)-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C16H16N6O/c1-11(2)22-20-15(19-21-22)12-6-8-13(9-7-12)16(23)18-14-5-3-4-10-17-14/h3-11H,1-2H3,(H,17,18,23)

InChI Key

JTRSUXSKYRSWIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=N3

Origin of Product

United States

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